molecular formula C4H3BrFNS B6186595 5-bromo-2-fluoro-4-methyl-1,3-thiazole CAS No. 1610028-05-1

5-bromo-2-fluoro-4-methyl-1,3-thiazole

Cat. No.: B6186595
CAS No.: 1610028-05-1
M. Wt: 196.04 g/mol
InChI Key: RVBXOCLDBFTCEA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with bromine, fluorine, and a methyl group. Thiazoles are known for their aromaticity and biological activity, making them valuable in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of 5-bromo-2-fluoro-4-methyl-1,3-thiazole typically involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This method ensures the selective introduction of the bromine and fluorine atoms at the desired positions on the thiazole ring.

Chemical Reactions Analysis

5-Bromo-2-fluoro-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-2-fluoro-4-methyl-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-4-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-fluoro-4-methyl-1,3-thiazole include:

This compound stands out due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity compared to other thiazole derivatives.

Properties

CAS No.

1610028-05-1

Molecular Formula

C4H3BrFNS

Molecular Weight

196.04 g/mol

IUPAC Name

5-bromo-2-fluoro-4-methyl-1,3-thiazole

InChI

InChI=1S/C4H3BrFNS/c1-2-3(5)8-4(6)7-2/h1H3

InChI Key

RVBXOCLDBFTCEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)F)Br

Purity

95

Origin of Product

United States

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